molecular formula C27H22ClN3O4 B609577 Nidufexor CAS No. 1773489-72-7

Nidufexor

Cat. No. B609577
CAS RN: 1773489-72-7
M. Wt: 487.94
InChI Key: JYTIXGYXBIBOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nidufexor (LMB-763) is a drug that acts as a partial agonist of the farnesoid X receptor (FXR). It has reached Phase II clinical trials for the treatment of diabetic nephropathy and nonalcoholic steatohepatitis .


Synthesis Analysis

The synthesis of Nidufexor involves the development of a novel chemical series of non-bile acid FXR agonists based on a tricyclic dihydrochromenopyrazole core .


Molecular Structure Analysis

The molecular structure of Nidufexor is based on a tricyclic dihydrochromenopyrazole core . The molecular formula is C27H22ClN3O4 and the molar mass is 487.94 g/mol .


Physical And Chemical Properties Analysis

Nidufexor has a molecular weight of 487.13 and a molecular formula of C27H22ClN3O4. It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 rotatable bonds. Its topological polar surface area is 84.66 .

Scientific Research Applications

Treatment of Nonalcoholic Steatohepatitis (NASH)

Nidufexor has shown promise in the treatment of NASH, a progressive liver disease characterized by fat accumulation, inflammation, and damage. It works by modulating the FXR, which plays a crucial role in bile acid regulation, lipid metabolism, and inflammation. Clinical trials have demonstrated its ability to reduce lipid accumulation, inflammation, and fibrosis in the liver .

Management of Diabetic Nephropathy

In patients with type 2 diabetes, diabetic nephropathy is a leading cause of kidney failure. Nidufexor addresses key factors like fibrosis, oxidative stress, inflammation, and cell death. It has the potential to improve kidney function when added to standard care, which includes ACE inhibitors or angiotensin receptor blockers .

Potential Effects on Lipid Profiles

FXR agonists like Nidufexor may influence lipid profiles by reducing the levels of triglycerides and potentially improving cholesterol levels. This could have implications for cardiovascular health, although the exact effects on lipid profiles need further investigation .

Impact on Bile Acid Metabolism

Nidufexor’s action on the FXR receptor also affects bile acid production and transport. This could lead to therapeutic applications in diseases related to bile acid dysregulation, such as cholestasis, where bile flow from the liver is reduced or blocked .

Role in Reducing Hepatic Inflammation

By activating FXR, Nidufexor may help reduce hepatic inflammation, a key factor in various liver diseases. This anti-inflammatory effect could be beneficial in conditions like alcoholic liver disease and autoimmune hepatitis .

Implications for Metabolic Syndrome

Given its role in regulating lipid and glucose metabolism, Nidufexor could have benefits for managing metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and diabetes .

Therapeutic Potential in Hepatocellular Carcinoma (HCC)

As NASH can progress to cirrhosis and HCC, FXR agonists like Nidufexor might offer a preventive approach by addressing the early stages of liver disease and reducing the risk of progression to HCC .

Effects on Kidney Fibrosis

Kidney fibrosis, the final common pathway in chronic kidney disease, could potentially be mitigated by Nidufexor. Its anti-fibrotic properties may slow the progression of kidney damage in various renal conditions .

Safety and Hazards

Nidufexor is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Nidufexor has advanced to Phase II human clinical trials for the treatment of patients with nonalcoholic steatohepatitis (NASH) and diabetic nephropathy . Further studies are needed to fully understand its potential therapeutic benefits and risks.

properties

IUPAC Name

4-[[benzyl-(8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carbonyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O4/c1-30-25-21-13-20(28)11-12-23(21)35-16-22(25)24(29-30)26(32)31(14-17-5-3-2-4-6-17)15-18-7-9-19(10-8-18)27(33)34/h2-13H,14-16H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTIXGYXBIBOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4)CC5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336678
Record name Nidufexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nidufexor

CAS RN

1773489-72-7
Record name Nidufexor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1773489727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidufexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nidufexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDUFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1PL0TE6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does Nidufexor interact with FXR and what are the downstream effects?

A: Nidufexor acts as a partial agonist of FXR [, , ]. While its exact binding mechanism is not fully elucidated in the provided literature, FXR agonists typically bind to the receptor's ligand-binding domain, inducing a conformational change. This change enables FXR to heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.

    Q2: What is the structural characterization of Nidufexor?

    A2: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data for Nidufexor. Further research in chemical databases or publications focusing on Nidufexor's chemical synthesis would be necessary to obtain this information.

    Q3: What makes Nidufexor a promising therapeutic agent compared to other FXR agonists in development for NASH?

    A3: While the provided abstracts do not directly compare Nidufexor with other FXR agonists, they highlight several aspects that contribute to its potential:

    • Non-bile acid structure: Unlike Obeticholic acid (OCA), a first-generation FXR agonist derived from bile acids, Nidufexor possesses a novel, non-bile acid structure []. This difference may translate into an improved safety and tolerability profile.
    • Partial agonistic activity: Nidufexor exhibits partial FXR agonism in vitro [], which could potentially lead to a more balanced activation of FXR signaling and a reduced risk of side effects associated with full FXR agonism.
    • Progression to Phase 2 clinical trials: Nidufexor's advancement to Phase 2 clinical trials for NASH [] and diabetic nephropathy highlights its therapeutic potential and supports further investigation of its efficacy and safety in humans.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.